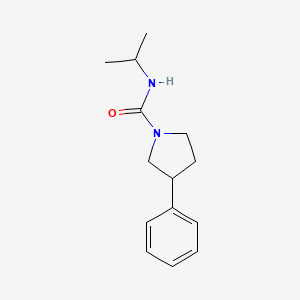

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

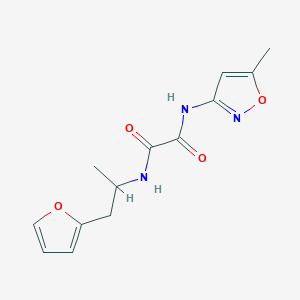

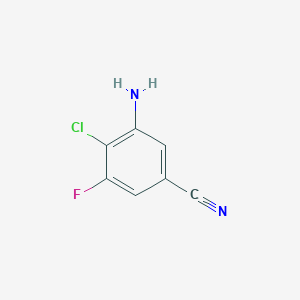

The compound “1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with nitrogen heterocycles . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine-2,5-dione scaffold has been identified as valuable in the treatment of epilepsy .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-2,5-dione derivatives are typically characterized by the formation of two bonds in a single operation . The reaction conditions and synthetic strategies used can greatly influence the biological activity of the resulting compounds .科学的研究の応用

Synthesis and Biological Activity

- Anticoagulant Activity : Research has shown the synthesis of derivatives related to pyrroloquinoline structures that exhibit inhibitory activity against blood coagulation factors, highlighting their potential in developing new anticoagulant therapies (Novichikhina et al., 2020).

- Anticonvulsant Activity : Derivatives based on pyrrolidine-2,4-dione (tetramic acid) have been synthesized and shown to possess anticonvulsant activity, indicating their applicability in neuropharmacology (Sorokina et al., 2007).

- Antitumor Agents : Studies on pyridoisoquinolindione and dihydrothienoquinolindione derivatives have revealed potent cytotoxic activity against various cancer cell lines, demonstrating their potential as antitumor agents (Bolognese et al., 2004).

Antimicrobial and Antitumor Evaluation

- Antimicrobial Activity : Novel quinolin-8-ol derivatives have shown higher antimicrobial activity, underscoring their importance in addressing antibiotic resistance (Patel et al., 2011).

- Structure-Activity Relationship (SAR) : Research into quinoline-6,9-diones and indoloquinoline-1,4-diones provides insights into SAR, aiding in the design of compounds with enhanced antitumor activity (Helissey et al., 1994).

Quinoline Compounds in Cancer Drug Discovery

- Cancer Drug Discovery : Quinoline compounds are recognized for their broad spectrum of biological activities, including anticancer activities. Their synthetic versatility allows for the generation of diverse derivatives with potential therapeutic benefits (Solomon & Lee, 2011).

Crystal Structure and Chemical Synthesis

- Crystal Structure Analysis : Studies on the crystal structure of derivatives provide valuable information on molecular conformations and interactions, aiding in the understanding of their biological activities (Mathusalini et al., 2015).

Antiplasmodial Activity

- Against Malaria : Research into quinolinyl-pyrrolopyrimidinone derivatives demonstrates significant antiplasmodial activity, highlighting their potential in malaria treatment (Rogério et al., 2019).

Molecular Docking Studies

- Molecular Docking : In silico molecular docking studies of quinazolin-2,4-dione derivatives offer insights into their binding interactions with biological targets, facilitating the discovery of new antimalarial agents (Abdelmonsef et al., 2020).

特性

IUPAC Name |

1-(1-quinolin-8-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c20-14-6-7-15(21)19(14)12-9-18(10-12)24(22,23)13-5-1-3-11-4-2-8-17-16(11)13/h1-5,8,12H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNQOXMPLLJBFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)

![N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2944843.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)